Tert-butyl 7-formyl-1H-indole-1-carboxylate
Description
Tert-butyl 7-formyl-1H-indole-1-carboxylate is an indole derivative featuring a tert-butyl carbamate group at the 1-position and a formyl substituent at the 7-position. The tert-butyl group serves as a protective moiety for the indole nitrogen, enhancing stability during synthetic processes . This compound is synthesized via Boc protection of 7-formylindole using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, a method analogous to the preparation of tert-butyl 7-bromo-1H-indole-1-carboxylate . The formyl group at position 7 renders this compound a versatile intermediate for further functionalization, such as condensation reactions or nucleophilic additions, making it valuable in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
tert-butyl 7-formylindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUZNFSUBIQCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-formyl-1H-indole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 7-formyl-1H-indole[_{{{CITATION{{{_2{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....
Protection: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions[_{{{CITATION{{{_2{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....
Carboxylation: The protected indole undergoes carboxylation to introduce the carboxylate group at the 1-position[_{{{CITATION{{{_2{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....
Deprotection: Finally, the Boc group is removed to yield the final product[_{{{CITATION{{{_2{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 7-formyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to remove the formyl group, resulting in a different indole derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the reduced indole derivative.
Substitution: The major products depend on the position and nature of the substituents introduced.
Scientific Research Applications
Tert-butyl 7-formyl-1H-indole-1-carboxylate has found applications in various scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new drugs and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which tert-butyl 7-formyl-1H-indole-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the biological context and the derivatives formed from this compound. For example, in anticancer applications, the compound may interact with cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares tert-butyl 7-formyl-1H-indole-1-carboxylate with structurally related indole derivatives:
Research Findings and Case Studies
- Synthetic Utility : Tert-butyl 7-bromo-1H-indole-1-carboxylate was used in a synthesis of darobactin A analogs, demonstrating its role in accessing complex natural products .
- Multi-Substituted Derivatives : Compounds like tert-butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate showcase the strategic introduction of multiple functional groups for targeted drug design .
- Crystallography : Hydrogen bonding patterns in tert-butyl indole derivatives influence crystal packing and solubility, as analyzed using SHELX and ORTEP software .
Biological Activity
Tert-butyl 7-formyl-1H-indole-1-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique heterocyclic structure, which includes a tert-butyl ester group and a formyl group, contributing to its potential applications in medicinal chemistry and pharmacology.
Target of Action
this compound interacts with various biological targets, influencing cellular processes such as apoptosis and inflammation. Indole derivatives are known to modulate multiple biochemical pathways, which can lead to significant therapeutic effects in various diseases, particularly cancer and inflammatory conditions.
Biochemical Pathways
The compound's activity is linked to its ability to influence pathways associated with cell growth and survival. Research indicates that indoles can inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) enzymes and lipoxygenases.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Studies have shown that indole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs have demonstrated IC50 values comparable to well-known chemotherapeutic agents like doxorubicin .
- Anti-inflammatory Properties : The compound has been reported to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators. This effect is crucial for conditions like arthritis and other inflammatory diseases .
- Antimicrobial Effects : Indole derivatives, including this compound, have shown potential antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics.
Case Studies
Several studies have focused on the biological activity of this compound and its analogs:
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values in the low micromolar range .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound were tested for their ability to reduce edema and other inflammatory markers. Results showed a marked decrease in paw swelling in treated groups compared to controls.
- Antimicrobial Testing : The compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated promising antibacterial activity, suggesting potential for therapeutic applications in infectious diseases.
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tert-butyl 7-formyl-1H-indole-1-carboxylate, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves multi-step protocols starting from indole derivatives. For example, bromination at the 7-position using reagents like N-bromosuccinimide (NBS) under inert conditions, followed by introduction of the tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine). The formyl group is introduced via Vilsmeier-Haack formylation. Purification is achieved using column chromatography, with solvent systems like hexane/ethyl acetate, and structural confirmation via NMR (¹H, ¹³C) and mass spectrometry .
Q. How is this compound characterized structurally?
- Methodological Answer : Structural characterization employs:
- NMR Spectroscopy : To confirm functional groups (e.g., formyl proton at ~10 ppm in ¹H NMR).
- X-ray Crystallography : Using programs like SHELXL for refinement of crystal structures .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (Boc group: ~1700 cm⁻¹; formyl: ~2800 cm⁻¹) .
Q. What are the typical reactions involving the formyl group in this compound?
- Methodological Answer : The formyl group participates in:
- Nucleophilic Additions : With Grignard reagents or amines to form secondary alcohols or imines.
- Condensation Reactions : For example, Knoevenagel or Wittig reactions to extend conjugation.
- Reductions : Using NaBH₄ or catalytic hydrogenation to yield hydroxymethyl derivatives.
Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side reactions .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a key intermediate for:
- Drug Discovery : Synthesis of indole-based kinase inhibitors or anti-inflammatory agents.
- Biological Probes : Functionalization via formyl group to study enzyme-substrate interactions (e.g., fluorescence tagging).
- Structure-Activity Relationship (SAR) Studies : Modifying substituents to optimize binding affinity to targets like serotonin receptors .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
